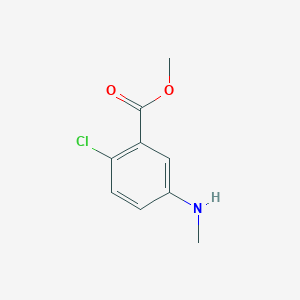
Methyl 2-chloro-5-(methylamino)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-5-(methylamino)benzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-chloro-5-(methylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a benzoate moiety with both chloro and methylamino substituents. This structure is crucial for its biological activity, influencing interactions with various molecular targets.
| Property | Description |
|---|---|
| Molecular Formula | C9H10ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and methylamino groups enhance its binding affinity, allowing it to modulate various biological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Agonism/Antagonism : It can bind to specific receptors, either activating or blocking their functions, which is critical in drug development for targeting diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
- Case Study : A study highlighted that derivatives of this compound were tested against Mtb, revealing that modifications in the structure could enhance efficacy against resistant strains. The presence of glycerol in the culture medium was found to influence the activity significantly, suggesting a glycerol-dependent mechanism for inhibiting Mtb growth .
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound.
- Cytotoxicity Tests : Various assays (e.g., MTT assay) have been employed to determine the cytotoxic effects on human cell lines. Results indicated moderate cytotoxicity at higher concentrations, necessitating further investigation into dosage optimization for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications in substituents can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and bioavailability |
| Alteration of chloro position | Changes in binding affinity to targets |
| Variation in alkyl chain length | Impact on toxicity and efficacy |
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYLRDOIKVBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













